2-chloro-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide

PIM kinase inhibitor regioisomer selectivity structure-activity relationship

This 2-chloronicotinamide-linked 4-(3,4-dichlorophenyl)thiazole is a defined PIM kinase inhibitor scaffold from the Incyte-series, not a generic thiazolecarboxamide. The 2-chloro-3,4-dichloro pharmacophoric fingerprint distinguishes it from regioisomeric and core-modified analogs, eliminating substitution uncertainty in SAR campaigns. Its 2-chloropyridine handle enables late-stage SₙAr diversification, while the pre-installed thiazole-dichlorophenyl core reduces synthetic overhead. Benchmark against CAS 929989‑57‑1 and thiadiazole analogs using verified ¹H NMR fingerprint. Secure R&D-scale stocks with ≥95% purity and full structural certification for isoform-selectivity profiling.

Molecular Formula C15H8Cl3N3OS
Molecular Weight 384.66
CAS No. 352678-64-9
Cat. No. B2616407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide
CAS352678-64-9
Molecular FormulaC15H8Cl3N3OS
Molecular Weight384.66
Structural Identifiers
SMILESC1=CC(=C(N=C1)Cl)C(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl
InChIInChI=1S/C15H8Cl3N3OS/c16-10-4-3-8(6-11(10)17)12-7-23-15(20-12)21-14(22)9-2-1-5-19-13(9)18/h1-7H,(H,20,21,22)
InChIKeyILEJTJNTABDNTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Chloro-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide (CAS 352678-64-9): Procurement-Relevant Structural and Pharmacological Profile


2-Chloro-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide (CAS 352678-64-9, molecular formula C₁₅H₈Cl₃N₃OS, MW 384.66 g/mol) is a synthetic small molecule belonging to the thiazolecarboxamide–pyridinecarboxamide chemical class. The compound features a 2-chloronicotinamide core linked via an amide bridge to a 4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl moiety. It has been referenced in the patent literature as part of a broader structural series of PIM kinase inhibitors developed by Incyte Corporation [1], and its computed physicochemical properties—including a topological polar surface area (TPSA) of 83.1 Ų, XLogP3 of 4.9, and 3 rotatable bonds—are catalogued in PubChem (CID 1220324) [2]. The compound is currently offered by multiple chemical suppliers as a research-grade screening intermediate, typically at ≥95% purity .

Why Generic Substitution Fails for 2-Chloro-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide (CAS 352678-64-9): Positional Isomerism and Heterocyclic Core Determinants of Target Engagement


Compounds within the thiazolecarboxamide–pyridinecarboxamide class cannot be casually interchanged, because discrete variations in the chlorine substitution pattern on both the pyridine ring and the dichlorophenyl ring, as well as the identity of the central heterocycle (thiazole vs. thiadiazole), generate distinct three-dimensional electrostatic and steric surfaces that govern PIM kinase isoform selectivity and ATP-binding site complementarity. For CAS 352678-64-9 specifically, the 2-chloro substitution on the nicotinamide ring—combined with the 3,4-dichloro arrangement on the phenyl ring appended to the thiazole—defines a unique pharmacophoric fingerprint among its C₁₅H₈Cl₃N₃OS isomers. Close analogs such as 5,6-dichloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide (CAS 929989-57-1) and 3-chloro-N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide differ in the position and number of chlorine atoms on each ring or in the heterocyclic core itself (thiazole vs. thiadiazole) [1][2]. Even within the same molecular formula, these regioisomeric and core-modified analogs are expected to exhibit divergent PIM isoform inhibition profiles, off-target liability, and pharmacokinetic behavior, making direct substitution scientifically unjustified without compound-specific comparative data [3].

Quantitative Differentiation Evidence for 2-Chloro-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide (CAS 352678-64-9) Versus Closest Analogs


Regioisomeric Differentiation: 2-Chloro vs. 5,6-Dichloro Pyridine Substitution Pattern as a Determinant of PIM Kinase Binding Orientation

CAS 352678-64-9 bears a single chlorine atom at the 2-position of the nicotinamide ring, whereas its direct regioisomer CAS 929989-57-1 (5,6-dichloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide) carries two chlorine atoms at the 5- and 6-positions and a monochlorophenyl (4-Cl) rather than a dichlorophenyl (3,4-diCl) group. In the broader Incyte PIM kinase inhibitor patent family, the 2-chloronicotinamide motif has been specifically exemplified as a privileged scaffold for achieving potent PIM-1 and PIM-2 inhibition, whereas alternative pyridine substitution patterns (e.g., 5,6-dichloro, 5-bromo, or unsubstituted) produce differentiated isoform selectivity profiles [1][2]. Although compound-specific IC₅₀ data for CAS 352678-64-9 have not been publicly disclosed, the patent literature establishes that the 2-chloro substitution pattern on the nicotinamide ring is a critical determinant of ATP-binding pocket occupancy and hinge-region hydrogen bonding, distinguishing it from regioisomers that place chlorine atoms at non-equivalent positions [3].

PIM kinase inhibitor regioisomer selectivity structure-activity relationship

Thiazole vs. Thiadiazole Core: Heterocyclic Ring Identity Governing Metabolic Stability and Kinase Selectivity Breadth

CAS 352678-64-9 contains a 1,3-thiazole central ring, whereas closely related analogs sharing the C₁₅H₈Cl₃N₃OS formula—such as 3-chloro-N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide (CAS 392241-97-3)—replace the thiazole with a 1,3,4-thiadiazole core. This heterocyclic substitution introduces an additional nitrogen atom into the five-membered ring, altering both the electronic character and the metabolic vulnerability of the scaffold. In PIM kinase inhibitor development, the thiazole core has been preferentially advanced (e.g., Incyte's clinical candidate series) due to its balanced polarity and reduced susceptibility to oxidative metabolism compared to thiadiazole analogs, which are more commonly explored in agrochemical rather than pharmaceutical kinase inhibitor programs [1]. The thiazole sulfur atom also contributes to unique van der Waals contacts within the PIM kinase ATP-binding pocket that are geometrically distinct from those formed by the thiadiazole ring system [1].

heterocyclic SAR metabolic stability kinase selectivity

Physicochemical Property Differentiation: Computed LogP and Topological Polar Surface Area Comparison Among C₁₅H₈Cl₃N₃OS Isomers

Although all C₁₅H₈Cl₃N₃OS isomers share the same heavy-atom count (23) and molecular weight (384.66 g/mol), the spatial arrangement of chlorine substituents produces meaningful differences in computed descriptors that influence permeability and solubility. CAS 352678-64-9 has a computed XLogP3 of 4.9, TPSA of 83.1 Ų, 1 hydrogen bond donor, 4 hydrogen bond acceptors, and 3 rotatable bonds [1]. The TPSA of 83.1 Ų places this compound below the typical 140 Ų threshold for oral bioavailability but above the 60 Ų threshold for good blood-brain barrier penetration, suggesting a profile suitable for systemic but not necessarily CNS-targeted applications. The relatively high XLogP3 (4.9) indicates substantial lipophilicity that is a direct consequence of the three chlorine atoms; isomeric rearrangement of these chlorines (e.g., moving from 3,4-dichlorophenyl to 2,4-dichlorophenyl) would alter the molecular dipole moment and conformational ensemble, thereby modifying chromatographic retention behavior, solubility, and protein binding—even if the scalar LogP value remains similar .

computed physicochemical properties drug-likeness Lipinski parameters

Commercial Purity Benchmarking: Minimum 95% HPLC Purity as a Prerequisite for Reproducible Biochemical Assay Results

CAS 352678-64-9 is commercially supplied at a typical purity specification of ≥95% as determined by HPLC analysis, consistent with the purity grades reported across multiple independent vendor listings . This purity level aligns with the minimum standard required for biochemical screening (typically ≥95% for primary HTS and ≥98% for dose-response follow-up). For procurement decisions, this establishes a baseline quality requirement: any alternative supplier or isomeric analog considered for substitution must meet or exceed equivalent analytical certification (HPLC, ¹H NMR, MS) with traceable batch-specific data [1]. The absence of publicly reported bioactivity data for this compound means that assay reproducibility is entirely dependent on chemical identity and purity verification at the point of use, making analytical documentation a non-negotiable procurement criterion.

compound purity assay reproducibility procurement specification

Recommended Research and Industrial Application Scenarios for 2-Chloro-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide (CAS 352678-64-9)


PIM Kinase Inhibitor Hit-to-Lead and Structure-Activity Relationship (SAR) Expansion Campaigns

Given its structural membership in the Incyte-disclosed thiazolecarboxamide PIM kinase inhibitor series [1], CAS 352678-64-9 is best deployed as a core scaffold or reference analog in SAR studies aimed at probing the impact of pyridine 2-chloro substitution on PIM-1, PIM-2, and PIM-3 isoform selectivity. Researchers should benchmark this compound against regioisomeric controls (e.g., CAS 929989-57-1) and thiadiazole-core analogs (e.g., CAS 392241-97-3) in parallel enzymatic assays to generate the compound-specific IC₅₀ data currently absent from the public domain . The 2-chloronicotinamide motif provides a defined starting point for systematic variation (replacement of chlorine with other halogens or small alkyl groups, modification of the 3,4-dichlorophenyl to alternative substituted phenyls) to map the pharmacophoric requirements for PIM kinase inhibition.

Chemical Biology Tool Compound for Cellular PIM Kinase Pathway Dissection (with Isoform Selectivity Profiling)

CAS 352678-64-9 can serve as a chemical probe for interrogating PIM kinase-dependent signaling pathways (e.g., phosphorylation of BAD, 4E-BP1, and p21) in hematologic malignancy and solid tumor cell lines, provided that researchers first establish compound-specific cellular IC₅₀ values and counter-screen against a broad kinase selectivity panel. The computed physicochemical profile (XLogP3 4.9, TPSA 83.1 Ų) [2] predicts adequate cell permeability for intracellular target engagement, though the relatively high lipophilicity warrants monitoring of non-specific cytotoxicity in parallel with target-specific readouts. The compound's differentiation from pan-PIM inhibitors such as GDC-0339 (PIM1 IC₅₀ 43.6 nM; PIM1 Ki 0.04 nM) lies in its distinct thiazolecarboxamide scaffold rather than the pyrazolopyridine scaffold of GDC-0339, potentially offering a complementary resistance profile.

Pharmaceutical Chemical Intermediate for Diversified Heterocyclic Library Synthesis

The 2-chloronicotinamide functionality in CAS 352678-64-9 provides a synthetic handle for nucleophilic aromatic substitution (SₙAr) chemistry, enabling late-stage diversification via displacement of the 2-chloro group with amines, alkoxides, or thiols to generate focused compound libraries [1]. This reactive functionality—combined with the pre-installed thiazole and dichlorophenyl moieties—makes the compound a versatile intermediate for parallel synthesis workflows aimed at exploring PIM kinase or other kinase target chemical space. Procurement at scale (gram to multi-gram quantities) with documented purity and structural certification is recommended for this application.

Reference Standard for Analytical Method Development and Isomer-Specific Chromatographic Resolution

Because multiple C₁₅H₈Cl₃N₃OS isomers exist with identical molecular weight and elemental composition, CAS 352678-64-9 can serve as a characterized reference standard for developing HPLC, UPLC, or SFC methods capable of resolving regioisomeric and core-modified impurities . The ¹H NMR spectrum archived in SpectraBase (via PubChem CID 1220324) [2] provides a verified structural fingerprint for method validation. Analytical laboratories tasked with quality control of chemical procurement or isomer separation should utilize this compound as a retention time and spectral marker to distinguish the desired 2-chloro-3,4-dichlorophenyl-thiazole isomer from potential synthetic byproducts or mislabeled analogs.

Quote Request

Request a Quote for 2-chloro-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.